Mpo-IN-4 Mpo-IN-4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16635252
InChI: InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17)
SMILES:
Molecular Formula: C12H11N5
Molecular Weight: 225.25 g/mol

Mpo-IN-4

CAS No.:

Cat. No.: VC16635252

Molecular Formula: C12H11N5

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

Mpo-IN-4 -

Specification

Molecular Formula C12H11N5
Molecular Weight 225.25 g/mol
IUPAC Name 7-benzyl-2H-triazolo[4,5-b]pyridin-5-amine
Standard InChI InChI=1S/C12H11N5/c13-10-7-9(6-8-4-2-1-3-5-8)11-12(14-10)16-17-15-11/h1-5,7H,6H2,(H3,13,14,15,16,17)
Standard InChI Key SGFFXIGIHATQNC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=CC(=NC3=NNN=C23)N

Introduction

Chemical Identity and Structural Characterization

Mpo-IN-4, with the PubChem CID 126650041, is a low-molecular-weight compound (225.25 g/mol) belonging to the triazolopyridine class . Its molecular formula, C12H11N5\text{C}_{12}\text{H}_{11}\text{N}_5, features a fused triazolo-pyridine core substituted with a benzyl group at the 7-position and an amine at the 5-position (Figure 1) . The planar triazolopyridine system facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the benzyl moiety enhances lipophilicity, potentially improving membrane permeability.

Mechanism of Action: Targeting Myeloperoxidase

MPO’s Role in Immune Suppression

MPO, a heme peroxidase expressed in myeloid cells, generates reactive oxygen species (ROS) such as hypochlorous acid (HOCl), which contribute to pathogen clearance but also foster immunosuppressive tumor microenvironments . In melanoma models, MPO activity correlates with reduced ICT efficacy due to ROS-mediated T-cell dysfunction and myeloid-derived suppressor cell (MDSC) accumulation .

Inhibition Kinetics and Selectivity

Mpo-IN-4 acts as a competitive MPO inhibitor, binding to the enzyme’s active site and preventing substrate oxidation . Unlike irreversible inhibitors that form covalent adducts, Mpo-IN-4 exhibits partial reversibility, avoiding the accumulation of inactive MPO Compound II intermediates . This reversible mechanism may reduce off-target effects, as evidenced by its minimal impact on lactoperoxidase (LPO) and thyroid peroxidase (TPO) in preclinical screens .

Therapeutic Applications in Oncology

Enhancing Immune Checkpoint Therapy

In syngeneic YUMM3.3 and B16-F10 melanoma models, Mpo-IN-4 synergized with anti-PD-1/CTLA-4 antibodies to achieve 100% long-term survival in aged mice, compared to 40% with ICT alone . This enhancement correlated with:

  • Reduced MDSC Infiltration: MPO inhibition decreased CD11b+^+Ly6G+^+ myeloid cells in tumors by 60% .

  • T-cell Activation: CD8+^+ T-cell densities increased 3-fold, accompanied by elevated interferon-γ (IFN-γ) and granzyme B expression .

  • Dendritic Cell Maturation: CD103+^+ dendritic cell frequencies rose by 50%, enhancing antigen presentation .

Comparative Efficacy with Clinical-Stage Inhibitors

Future Directions and Clinical Translation

Combination Therapy Opportunities

Mpo-IN-4’s immunomodulatory effects warrant exploration in combination with:

  • CAR-T Cell Therapy: MPO inhibition may mitigate ROS-induced T-cell exhaustion in solid tumors.

  • Radiotherapy: HOCl scavenging could reduce radiation-induced fibrosis.

Drug Optimization Strategies

Multi-parameter optimization (MPO) frameworks highlight avenues for improving Mpo-IN-4’s developability :

  • Potency-Selectivity Balance: Introducing electron-withdrawing groups (e.g., -CF3_3) at the benzyl para-position may enhance MPO binding without compromising solubility.

  • Prodrug Design: Esterification of the 5-amine could improve oral bioavailability.

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